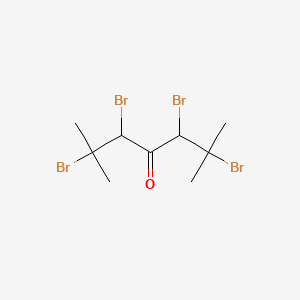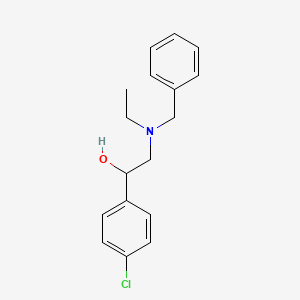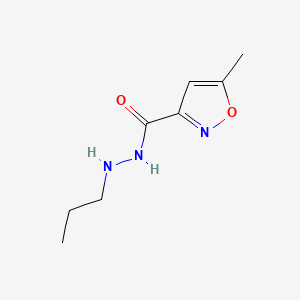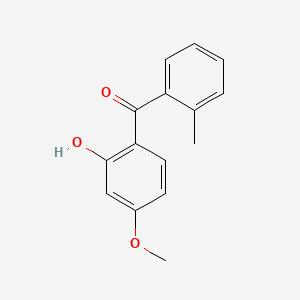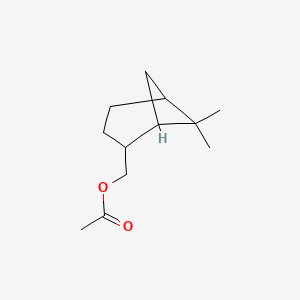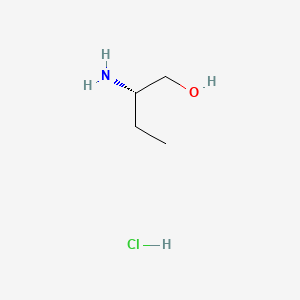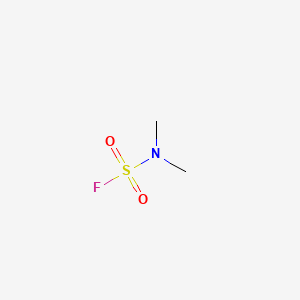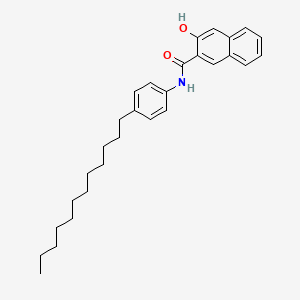
Cyclopentyl-1-thiaethane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl-1-thiaethane can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with methylthiol chloride. The reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as diethyl ether. The reaction can be represented as follows:
Cyclopentylmagnesium bromide+Methylthiol chloride→this compound+Magnesium bromide chloride
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of cyclopentyl methyl sulfoxide. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be summarized as follows:
Cyclopentyl methyl sulfoxide+H2→this compound+H2O
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl-1-thiaethane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), this compound can be oxidized to form cyclopentyl methyl sulfoxide or cyclopentyl methyl sulfone.
Reduction: The compound can be reduced back to cyclopentyl methyl sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed:
Oxidation: Cyclopentyl methyl sulfoxide, cyclopentyl methyl sulfone
Reduction: Cyclopentyl methyl sulfide
Substitution: Various substituted cyclopentyl derivatives
Scientific Research Applications
Cyclopentyl-1-thiaethane has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used as an intermediate in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of cyclopentyl-1-thiaethane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclopentyl-1-thiaethane can be compared with other similar compounds, such as cyclopentyl methyl sulfoxide and cyclopentyl methyl sulfone. These compounds share a similar cyclopentane ring structure but differ in their oxidation states and chemical properties.
Cyclopentyl methyl sulfoxide: This compound is an oxidized form of this compound and has a higher oxidation state. It is more polar and has different reactivity compared to this compound.
Cyclopentyl methyl sulfone: This compound is further oxidized and has two oxygen atoms bonded to the sulfur atom. It is even more polar and has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific balance of reactivity and stability, making it a valuable intermediate in various chemical and industrial processes.
Properties
IUPAC Name |
methylsulfanylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVGYMGQKHLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221522 | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-36-0 | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl-1-thiaethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


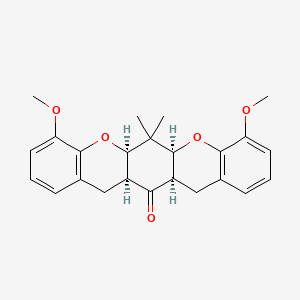
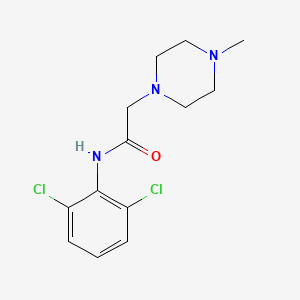
![Poly(oxy-1,2-ethanediyl),a,a',a''-1,2,3-propanetriyltris[w-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-](/img/structure/B1616855.png)
![[2-(azaniumylamino)-2-oxo-1-(5-phenyl-1,2,4-triazin-3-yl)ethyl]azanium;dibromide](/img/structure/B1616856.png)
